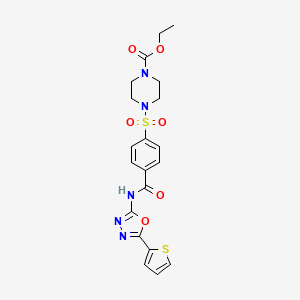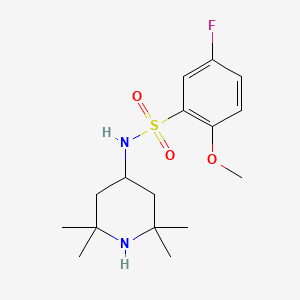
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It is composed of a benzenesulfonamide core, with a fluorine atom and a methoxy group attached to the benzene ring, and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the sulfonamide nitrogen .
Wissenschaftliche Forschungsanwendungen
Potent Photosensitizers for Photodynamic Therapy
Research indicates that benzenesulfonamide derivatives, when substituted into zinc(II) phthalocyanines, demonstrate remarkable properties as photosensitizers, which are crucial for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through PDT. This application takes advantage of the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, highlighting their potential in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase Inhibition for Therapeutic Uses
Another significant area of application is the synthesis and evaluation of benzenesulfonamide derivatives as cyclooxygenase inhibitors. These compounds have been synthesized and assessed for their inhibitory activities on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain. Among these, certain derivatives have shown selectivity and potency for COX-2 inhibition, suggesting their potential use in developing new therapeutic agents for inflammation and pain relief. This research avenue explores the structure-activity relationships and pharmacokinetic properties of these compounds to optimize their therapeutic efficacy (Pal et al., 2003).
Synthesis of Novel Compounds for Various Therapeutic Applications
Further studies delve into the synthesis of novel compounds incorporating benzenesulfonamide moieties for a range of therapeutic applications. These include efforts to develop new anticancer agents, with certain derivatives demonstrating promising antiproliferative activity against various cancer cell lines. The exploration of these compounds involves detailed structure-activity relationship (SAR) studies to identify potent lead compounds for further development. The synthesis of these derivatives aims at harnessing their potential therapeutic benefits across different domains, including anticancer, antimicrobial, and anti-inflammatory applications (Motavallizadeh et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of anti-cancer drugs . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of anti-cancer drugs , it’s possible that it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.
Biochemical Pathways
Given its potential use in the synthesis of anti-cancer drugs , it may affect pathways related to cell growth and proliferation.
Result of Action
If this compound is indeed used in the synthesis of anti-cancer drugs , its action could result in the inhibition of cell growth and proliferation, leading to cell death.
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMMGSKSTBCRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)
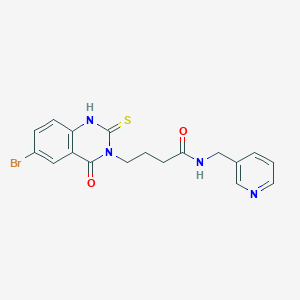
![1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2849200.png)



![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)
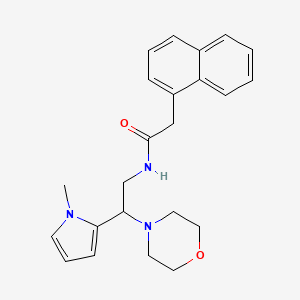
![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2849213.png)
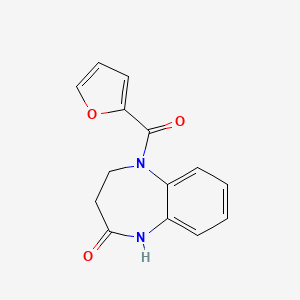
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)
![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
